3,5-Difluoro-4-methylphenylboronic acid pinacol ester
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Overview
Description
3,5-Difluoro-4-methylphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C13H17BF2O2. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3,5-difluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds smoothly to form the desired biaryl or vinyl-aryl product .
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to 80°C.
Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Difluoro-4-methylphenylboronic acid pinacol ester is extensively used in the Suzuki-Miyaura coupling reaction to synthesize complex organic molecules. It is also used in the synthesis of various heterocyclic compounds and natural products .
Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of bioactive molecules and drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. It is also used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester
- 3,5-Dimethoxyphenylboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Comparison: 3,5-Difluoro-4-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and electronic properties. The presence of fluorine atoms enhances its reactivity and stability compared to other boronic esters. Additionally, the methyl group provides steric hindrance, which can influence the selectivity and outcome of reactions .
Properties
IUPAC Name |
2-(3,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLGURYLOQWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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